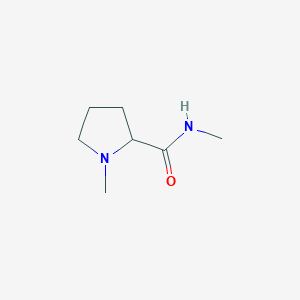

N,1-dimethylpyrrolidine-2-carboxamide

Description

Significance of the Pyrrolidine (B122466) Core in Chemical Structures

The pyrrolidine ring, a five-membered saturated heterocycle containing a nitrogen atom, is a privileged scaffold in chemical and pharmaceutical research. frontiersin.orgnih.gov Its prevalence in numerous natural products, such as alkaloids, and in a wide array of approved drugs underscores its biological importance. frontiersin.org The significance of the pyrrolidine core stems from several key characteristics:

Three-Dimensionality: Unlike flat aromatic rings, the non-planar, puckered nature of the pyrrolidine ring allows for the precise spatial arrangement of substituents. This three-dimensional architecture is crucial for specific interactions with biological targets like enzymes and receptors. frontiersin.org

Stereochemistry: The pyrrolidine ring can contain multiple stereocenters, leading to a variety of stereoisomers. This stereochemical diversity is often a critical determinant of a molecule's biological activity and selectivity. nih.gov

Physicochemical Properties: The presence of the nitrogen atom imparts basicity and the ability to form hydrogen bonds, which can influence a compound's solubility, lipophilicity, and metabolic stability.

The pyrrolidine scaffold is a recurring motif in a vast number of biologically active compounds, highlighting its versatility in drug design and development. frontiersin.org

Overview of N,1-dimethylpyrrolidine-2-carboxamide as a Research Scaffold

This compound serves as a valuable research scaffold, representing a simple and synthetically accessible starting point for chemical library synthesis. Its structure combines the key features of the pyrrolidine ring with a robust carboxamide functional group. The amide group itself is a common pharmacophore found in many active pharmaceutical ingredients. researchgate.net Researchers utilize this scaffold to systematically explore the chemical space around the pyrrolidine core by introducing various substituents at different positions. This approach allows for the fine-tuning of a molecule's properties to achieve desired biological effects. nih.govresearchgate.net

While detailed studies on the biological activity of this compound itself are limited, its role as a foundational structure is evident in the numerous patents and research articles that describe more complex derivatives. nih.govnih.govresearchgate.net These derivatives have been investigated for a wide range of applications, from antiviral to anticancer agents. researchgate.net

Scope and Objectives of Academic Research on the Compound

Academic research involving this compound and its close analogs generally falls into the following categories:

Synthetic Methodology: Developing novel and efficient synthetic routes to access substituted pyrrolidine-2-carboxamides. This includes the exploration of stereoselective synthesis to obtain specific isomers. rroij.com

Medicinal Chemistry: Using the this compound scaffold as a starting point for the design and synthesis of new therapeutic agents. By modifying the core structure, researchers aim to optimize ligand-target interactions and improve pharmacological profiles. nih.govnih.govresearchgate.net

Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of pyrrolidine-2-carboxamide (B126068) derivatives and evaluating how these changes affect their biological activity. This provides valuable insights into the key structural features required for a desired therapeutic effect. nih.gov

The overarching objective of this research is to leverage the favorable properties of the pyrrolidine scaffold to develop novel molecules with specific and potent biological activities.

Chemical and Physical Properties

Below are some of the key chemical and physical properties of this compound and its common stereoisomer.

| Property | Value | Source |

| Molecular Formula | C₇H₁₄N₂O | achemblock.com |

| Molecular Weight | 142.20 g/mol | achemblock.com |

| IUPAC Name | (2S)-N,N-dimethylpyrrolidine-2-carboxamide | achemblock.com |

| CAS Number | 29802-22-0 ((2S)-isomer) | achemblock.com |

| SMILES | CN(C)C(=O)[C@@H]1CCCN1 | achemblock.com |

Research Findings on Related Pyrrolidine-2-Carboxamide Derivatives

While direct research on this compound is sparse, numerous studies on its derivatives highlight the scaffold's potential. For instance, various N-substituted and C-substituted pyrrolidine-2-carboxamides have been synthesized and evaluated for a range of biological activities.

| Research Area | Findings on Derivatives |

| Anticonvulsant Activity | A series of N-(substituted phenyl)pyrrolidine-2-carboxamide derivatives were synthesized and showed promising anticonvulsant activity in preclinical models. researchgate.netrroij.com |

| Antiviral Activity | Pyrrolidine-based carboxamides have been investigated as inhibitors of viral replication, with some derivatives showing potent activity against viruses like SARS-CoV-2. nih.gov |

| Anticancer Activity | Novel pyrrolidine-carboxamide derivatives have been developed as dual inhibitors of EGFR and CDK2, showing significant antiproliferative effects in cancer cell lines. researchgate.net |

| Antimalarial Activity | Sulphonamide-pyrrolidine carboxamide derivatives have demonstrated antiplasmodial activity, suggesting their potential as new antimalarial agents. nih.gov |

These findings underscore the importance of the pyrrolidine-2-carboxamide scaffold in the discovery of new therapeutic agents.

Structure

3D Structure

Properties

Molecular Formula |

C7H14N2O |

|---|---|

Molecular Weight |

142.20 g/mol |

IUPAC Name |

N,1-dimethylpyrrolidine-2-carboxamide |

InChI |

InChI=1S/C7H14N2O/c1-8-7(10)6-4-3-5-9(6)2/h6H,3-5H2,1-2H3,(H,8,10) |

InChI Key |

XLFKIFVDLHBTIA-UHFFFAOYSA-N |

Canonical SMILES |

CNC(=O)C1CCCN1C |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for N,1 Dimethylpyrrolidine 2 Carboxamide and Its Analogues

Classical Approaches to Pyrrolidine-2-carboxamide (B126068) Synthesis

Traditional methods for synthesizing the pyrrolidine-2-carboxamide scaffold are characterized by their reliability and the use of well-established chemical transformations. These approaches typically build the molecule in a stepwise fashion.

Reductive amination is a cornerstone technique for the formation of the pyrrolidine (B122466) ring, providing an efficient route to N-substituted pyrrolidines from acyclic precursors. nih.gov This method generally involves two key steps: the initial reaction of a dicarbonyl compound (or a functional equivalent) with a primary amine to form a C=N intermediate (an imine or enamine), followed by the reduction of this intermediate to yield the saturated heterocyclic ring. nih.govresearchgate.net

A common strategy involves the reaction of a 1,4-dicarbonyl compound, such as succinaldehyde (B1195056) or a derivative like 2,5-dimethoxytetrahydrofuran (B146720), with a primary amine. The resulting di-imine or related intermediate undergoes cyclization and reduction in a single pot. A variety of reducing agents can be employed, with sodium borohydride (B1222165) (NaBH₄) being a frequent choice due to its mildness and selectivity. researchgate.netthieme-connect.com For instance, N-substituted pyrrolidines can be synthesized in good to excellent yields by reacting primary amines with 2,5-dimethoxytetrahydrofuran using NaBH₄ in an acidic aqueous medium. thieme-connect.com This process is robust, tolerating a wide range of functional groups on the amine. thieme-connect.com

More advanced catalytic systems have also been developed. Iridium-catalyzed transfer hydrogenation, for example, enables the successive reductive amination of diketones with anilines to furnish N-aryl-substituted pyrrolidines under mild conditions. nih.gov This highlights the evolution of reductive amination from stoichiometric hydride reagents to more efficient catalytic processes. nih.gov

Table 1: Examples of Reductive Amination for Pyrrolidine Synthesis

| Precursors | Reagents & Conditions | Product Type | Reference |

|---|---|---|---|

| Primary Amine + 2,5-Dimethoxytetrahydrofuran | NaBH₄, H₂SO₄-water-methanol | N-Substituted Pyrrolidine | thieme-connect.com |

| Diketone + Aniline (B41778) | Iridium Catalyst, Formic Acid | N-Aryl-Substituted Pyrrolidine | nih.gov |

| Aldehyde/Ketone + Primary/Secondary Amine | N-methylpyrrolidine zinc borohydride (ZBHNMP), Methanol | N-Substituted Pyrrolidine | researchgate.net |

| Levulinic Acid + Amine | Various (Thermocatalysis, Electrocatalysis) | Pyrrolidone | researchgate.net |

The formation of the carboxamide group is a fundamental transformation in organic synthesis. luxembourg-bio.comresearchgate.net The most direct method involves the reaction of a carboxylic acid with an amine, but this typically requires high temperatures to eliminate water, which is often incompatible with complex molecules. luxembourg-bio.com Therefore, the carboxylic acid is usually "activated" first. luxembourg-bio.comresearchgate.net

A prevalent strategy for synthesizing pyrrolidine-2-carboxamides starts with a pyrrolidine-2-carboxylic acid derivative, such as L-proline. The carboxylic acid is converted into a more reactive species, like an acyl chloride, which then readily reacts with an amine to form the amide bond. For example, treating pyrrolidine-2-carboxylic acid hydrochloride with a chlorinating agent like phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) generates the reactive pyrrolidine-2-carbonyl chloride. rroij.com This intermediate can then be coupled with a desired amine (e.g., a substituted aniline or dimethylamine) to yield the final N-substituted pyrrolidine-2-carboxamide. rroij.com

Alternatively, a wide array of "coupling reagents" can be used to facilitate amide bond formation directly from the carboxylic acid and amine under mild conditions. luxembourg-bio.com Carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC), are classic examples. luxembourg-bio.com These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then attacked by the amine to form the amide. luxembourg-bio.com To improve efficiency and minimize side reactions like racemization, additives such as 1-hydroxybenzotriazole (B26582) (HOBt) are often included. luxembourg-bio.com More modern coupling reagents include phosphonium (B103445) salts (e.g., BOP, PyBOP) and uronium/aminium salts (e.g., HBTU, HATU), which offer high yields and fast reaction times. luxembourg-bio.com

Table 2: Common Amide Bond Formation Strategies

| Carboxylic Acid Derivative | Amine | Coupling Method/Reagent | Byproduct(s) | Reference |

|---|---|---|---|---|

| Pyrrolidine-2-carbonyl chloride | Primary/Secondary Amine | Direct Reaction | HCl | rroij.com |

| Pyrrolidine-2-carboxylic acid | Primary/Secondary Amine | Dicyclohexylcarbodiimide (DCC) | Dicyclohexylurea (DCU) | luxembourg-bio.com |

| Pyrrolidine-2-carboxylic acid | Primary/Secondary Amine | HATU/HBTU + Base | Tetramethylurea, etc. | luxembourg-bio.com |

| Carboxylic Acid | Amine | Dithiocarbamate (no coupling reagent) | CS₂, H₂S | rsc.org |

Advanced Synthetic Routes to N,1-dimethylpyrrolidine-2-carboxamide

Modern synthetic chemistry often demands precise control over the three-dimensional arrangement of atoms in a molecule. For pyrrolidine-2-carboxamides, which possess at least one stereocenter at the C2 position, developing stereoselective and enantioselective syntheses is a significant goal.

Stereoselective synthesis aims to produce a specific stereoisomer of a product. This is achieved by employing chiral starting materials, reagents, or catalysts that influence the stereochemical outcome of the reaction. mdpi.com

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct a subsequent stereoselective reaction. acs.org After the desired transformation, the auxiliary is removed, yielding an enantiomerically enriched product. A notable example is the use of Oppolzer's camphorsultam. acs.org In one synthesis, pent-2-ynoic acid was attached to a chiral camphorsultam auxiliary. The subsequent 1,3-dipolar cycloaddition reaction proceeded with high diastereoselectivity, controlled by the chiral auxiliary. Finally, the auxiliary was cleaved to afford the desired chiral pyrrolidine carboxylic acid with high enantiomeric excess. acs.org Evans oxazolidinones are another widely used class of chiral auxiliaries for controlling stereochemistry in various reactions, including those that can be adapted for pyrrolidine synthesis. acs.org

Catalytic asymmetric synthesis represents a more elegant and atom-economical approach, where a small amount of a chiral catalyst is used to generate large quantities of an enantiomerically pure product. nih.govdoaj.org This field has been revolutionized by both organocatalysis and transition-metal catalysis.

Organocatalysis: Proline and its derivatives are powerful organocatalysts for various asymmetric transformations. nih.govdoaj.org For instance, chiral phosphoric acids have been used to catalyze enantioselective aza-Michael cyclizations to form highly substituted pyrrolidines. acs.org

Transition-Metal Catalysis: Chiral complexes of metals like rhodium, iridium, gold, and copper are effective catalysts for synthesizing chiral pyrrolidines. organic-chemistry.orgacs.org Gold-catalyzed tandem reactions, such as an alkyne hydroamination/iminium ion formation/allylation sequence, can create pyrrolidine derivatives with a tetrasubstituted carbon stereocenter in a stereocontrolled manner. acs.org Similarly, rhodium-catalyzed asymmetric arylations and cobalt- or nickel-catalyzed hydroalkylations of pyrrolines provide access to chiral C2-substituted pyrrolidines. organic-chemistry.org

Table 3: Comparison of Asymmetric Synthesis Strategies

| Strategy | Description | Example | Key Advantage | Reference |

|---|---|---|---|---|

| Chiral Auxiliary | A chiral molecule is temporarily attached to the substrate to direct a stereoselective reaction. | Oppolzer's camphorsultam in 1,3-dipolar cycloadditions. | High predictability and diastereoselectivity. | acs.org |

| Asymmetric Organocatalysis | A small, chiral organic molecule catalyzes the reaction enantioselectively. | Chiral phosphoric acid catalyzed aza-Michael reaction. | Metal-free, often milder conditions. | acs.org |

| Asymmetric Metal Catalysis | A chiral ligand-metal complex catalyzes the reaction enantioselectively. | Gold-catalyzed tandem hydroamination/cyclization. | High turnover numbers, broad scope. | acs.org |

When a synthesis produces a racemic mixture (a 50:50 mixture of two enantiomers), a process called chiral resolution is required to separate them. libretexts.orglibretexts.org Since enantiomers have identical physical properties (e.g., boiling point, solubility), direct separation is generally not possible. wikipedia.org

The most common method of resolution involves reacting the racemic mixture with an enantiomerically pure compound, known as a resolving agent. libretexts.orgwikipedia.org For a racemic mixture of a basic compound like a pyrrolidine, a chiral acid such as (+)-tartaric acid, (-)-mandelic acid, or (+)-camphor-10-sulfonic acid is often used. libretexts.org This acid-base reaction forms a pair of diastereomeric salts. libretexts.org

Diastereomers have different physical properties and can therefore be separated by conventional techniques like fractional crystallization. wikipedia.org Once the desired diastereomeric salt is isolated in pure form, the resolving agent is removed by a simple chemical reaction (e.g., neutralization with a base) to liberate the pure, single enantiomer of the target compound. libretexts.orgwikipedia.org This approach has been successfully applied to resolve racemic pyrrolidine carboxamides, which is critical when only one enantiomer exhibits the desired biological activity. nih.govnih.gov

Organometallic Catalysis in this compound Synthesis

The synthesis of the pyrrolidine core, a critical component of this compound, is significantly advanced by organometallic catalysis. Transition metals, particularly ruthenium and rhodium, have emerged as powerful tools for constructing the pyrrolidine ring system with high efficiency and stereocontrol. These methods often provide access to polysubstituted pyrrolidines that are precursors to or analogues of the target compound.

Ruthenium-catalyzed reactions offer a versatile approach. One notable method involves the diastereoselective synthesis of fully substituted pyrrolidines from anilines and diazo pyruvates under mild conditions. nih.gov This process is proposed to proceed through key intermediates, including an enol derived from N-H insertion and an imine ester, ultimately yielding pyrrolidines with four contiguous stereocenters. nih.gov Another strategy utilizes the ruthenium-catalyzed decarboxylative rearrangement of 4-alkenyl-isoxazol-5-ones to produce various pyrrole (B145914) derivatives. unimi.it This transformation proceeds via a proposed Ru-vinylnitrene intermediate, demonstrating the utility of ruthenium complexes in converting heterocyclic precursors into the desired pyrrole or pyrrolidine structures. unimi.it

Rhodium catalysis has also been extensively employed in pyrrolidine synthesis. Rhodium(II) catalysts, for instance, can facilitate the creation of pyrrolidines from primary amines and O-benzoylhydroxylamines, which serve as alkyl nitrene precursors. researchgate.net Furthermore, rhodium(II) azavinyl carbenes have been used in one-pot strategies for synthesizing 2,4-substituted pyrrolidines from N-sulfonyl-1,2,3-triazoles and styrenes. nih.gov Cascade reactions catalyzed by rhodium(III) have been developed to assemble complex fused-ring systems containing the pyrrolidine motif, such as pyrrolidinedione-fused 1,2-benzothiazines, through C-H activation and annulation. rsc.org These catalytic systems highlight the potential for creating structurally diverse pyrrolidine scaffolds applicable to the synthesis of this compound analogues.

Table 1: Examples of Organometallic Catalysis in Pyrrolidine Synthesis

| Catalyst/Reagent | Reactants | Product Type | Reference |

|---|---|---|---|

| Ruthenium(II) complexes | Anilines, Diazo pyruvates | Polysubstituted pyrrolidines | nih.gov |

| [Ru(p-cymene)Cl2]2 | 4-Alkenyl-isoxazol-5-ones | Pyrrole derivatives | unimi.it |

| Rhodium(II) catalysts | Primary amines, O-benzoylhydroxylamines | Various pyrrolidines | researchgate.net |

| Rhodium(II) azavinyl carbenes | N-sulfonyl-1,2,3-triazoles, Styrenes | 2,4-Substituted pyrrolidines | nih.gov |

This table showcases catalytic methods for the synthesis of the pyrrolidine ring, a core structure of this compound.

Green Chemistry Principles in Synthesis Optimization

While specific studies focusing on green chemistry principles for the synthesis of this compound are not extensively documented, the synthetic routes developed for its analogues provide insights into potential optimization strategies. Green chemistry emphasizes the reduction of waste, use of less hazardous chemicals, and improved energy efficiency.

One-pot synthesis is a key principle of green chemistry that is evident in the preparation of pyrrolidine derivatives. For example, a two-step, one-pot amidation has been used to synthesize N-(2'-nitrophenyl)pyrrolidine-2-carboxamides from the corresponding acids using thionyl chloride and various amines in dichloromethane. nih.gov Similarly, one-pot methodologies involving rhodium catalysis have been developed for the synthesis of 2,4-substituted pyrrolidines, which minimizes the need for isolating intermediates, thereby saving solvents and reducing waste. nih.gov The rhodium-catalyzed annulation of 2-aroyl-substituted NH-pyrroles with diazoesters to form pyrrolo[1,2-c] nih.govmdpi.comoxazin-1-ones is another example of an efficient one-pot process. rsc.org

The choice of solvent is another critical aspect of green chemistry. While many reported syntheses still use traditional organic solvents like dichloromethane, some procedures utilize more environmentally benign options like acetone (B3395972). researchgate.net The development of catalytic systems that operate under mild reaction conditions, as seen in many ruthenium and rhodium-catalyzed processes, also contributes to a greener synthetic profile by reducing energy consumption. nih.govrsc.org Future optimization in the synthesis of this compound would likely focus on replacing hazardous reagents, employing catalytic over stoichiometric reagents, and designing multi-step syntheses into more efficient one-pot or tandem reactions.

Synthesis of this compound Analogues and Derivatives

The synthesis of analogues and derivatives of this compound is a rich field of study, driven by the search for compounds with novel properties. Research efforts have focused on modifying the pyrrolidine ring, varying the N-substituents, derivatizing the carboxamide group, and creating conformationally constrained structures.

Structural Modifications on the Pyrrolidine Ring

Modifications to the pyrrolidine ring itself are a primary strategy for generating structural diversity. These modifications can range from simple substitutions to the creation of complex, polysubstituted rings. Research has shown that substitutions at various positions on the pyrrolidine ring can be achieved through different synthetic routes. organic-chemistry.org

For instance, a patent describes pyrrolidine-2-carboxamide derivatives with extensive substitutions at the 3, 4, and 5-positions of the pyrrolidine ring, featuring groups like chloro, fluoro, and cyano moieties. google.com The synthesis of pyrrolidine carboxamides with modifications on a phenyl ring attached to the pyrrolidine core has also been explored. nih.gov Furthermore, the development of pyrrolidine-2,5-dione derivatives showcases how the core heterocyclic structure can be altered to explore different chemical spaces. nih.gov These examples demonstrate the chemical tractability of the pyrrolidine scaffold, allowing for the introduction of a wide array of functional groups to fine-tune the molecule's properties.

Table 2: Examples of Pyrrolidine Ring Modifications

| Modification Type | Substituents/Features | Resulting Compound Class | Reference |

|---|---|---|---|

| Polysubstitution | 3-(3-chloro-2-fluorophenyl)-4-(4-chloro-2-fluorophenyl)-4-cyano-5-(2,2-dimethylpropyl) | Substituted pyrrolidine-2-carboxamides | google.com |

| Phenyl Ring Substitution | Varied substituents on a phenyl ring attached to the pyrrolidine | Phenyl-pyrrolidine carboxamides | nih.gov |

This table illustrates various synthetic modifications made directly to the pyrrolidine ring of carboxamide analogues.

Varied N-Substitutions and Carboxamide Derivatization

Altering the substituents on the nitrogen atoms of the pyrrolidine ring (N-1) and the carboxamide moiety is a common and effective strategy for creating derivatives. These modifications can significantly influence the molecule's chemical and biological properties.

A wide range of N-substituted phenyl pyrrolidine-2-carboxamide derivatives has been synthesized and studied. researchgate.net One approach involves the reaction of L-proline with phosphorous pentachloride, followed by reaction with various substituted anilines in refluxing acetone to yield the desired N-aryl carboxamides. researchgate.net Another study details the synthesis of N-(2'-nitrophenyl)pyrrolidine-2-carboxamides via a one-pot amidation of the corresponding acid. nih.gov

Further complexity can be introduced by modifying both the N-1 position of the pyrrolidine ring and the carboxamide group simultaneously. For example, a series of N-(1-(substituted-phenylamino)-1-oxopropan-2-yl)-1-(4-nitrophenylsulfonyl)pyrrolidine-2-carboxamides has been prepared. nih.gov In this series, the pyrrolidine nitrogen is part of a sulfonamide, and the exocyclic carboxamide is attached to a substituted amino propanamide fragment. nih.gov These synthetic efforts highlight the modularity of the pyrrolidine-2-carboxamide scaffold, allowing for extensive derivatization at its nitrogen centers.

Table 3: Examples of N-Substitutions and Carboxamide Derivatizations

| N-1 Pyrrolidine Substituent | Carboxamide Substituent | Resulting Compound Class | Reference |

|---|---|---|---|

| Hydrogen | N-(substituted phenyl) | N-Aryl pyrrolidine-2-carboxamides | researchgate.net |

| Hydrogen | N-(2'-nitrophenyl) | N-(2'-nitrophenyl)pyrrolidine-2-carboxamides | nih.gov |

| 4-nitrophenylsulfonyl | N-(1-(substituted-phenylamino)-1-oxopropan-2-yl) | N-sulfonyl-pyrrolidine-2-carboxamide derivatives | nih.gov |

| 2-chlorobenzoyl | Phenyl (at C-2), Amide (at C-2) | 1-(2-chlorobenzoyl)-2-phenylpyrrolidine-2-carboxamide | nih.gov |

This table summarizes different synthetic modifications at the nitrogen of the pyrrolidine ring and the exocyclic carboxamide group.

Synthesis of Conformationally Constrained Analogues

To investigate the role of molecular conformation, chemists synthesize analogues where the flexibility of the molecule is reduced. This is often achieved by incorporating the parent structure into a more rigid, polycyclic framework. Such conformationally restricted analogues are valuable tools for understanding structure-activity relationships.

One approach involves creating bicyclic or tricyclic systems. For example, conformationally restricted analogues of a related muscarinic agent were synthesized by connecting the amide moiety with a methyl group in the side chain to form a new five-membered ring. nih.gov The synthesis of tricyclic pyrrole-2-carboxamide libraries has also been accomplished using a sequence of reactions including the Pauson-Khand, Stetter, and Paal-Knorr reactions. nih.gov

Another strategy is the use of rigid bicyclic scaffolds to mimic the conformation of the pyrrolidine ring. The synthesis of nucleoside analogues built on a bicyclo[4.3.0]nonene core has been reported as a method to create structures that mimic the conformation of natural ribonucleosides. nih.gov Similarly, bicyclo[1.1.1]pentanes (BCPs) are used as conformationally rigid bioisosteres for aromatic rings, and methods for their enantioselective synthesis are being developed. nih.gov These advanced synthetic strategies allow for the creation of structurally unique and rigid analogues, providing deeper insight into the conformational requirements for molecular function.

Table 4: Strategies for Synthesis of Conformationally Constrained Analogues

| Strategy | Scaffold/Reaction Type | Resulting Structure | Reference |

|---|---|---|---|

| Intramolecular Cyclization | Connection of amide moiety to side chain | Fused five-membered ring system | nih.gov |

| Multi-reaction Sequence | Stetter-Paal-Knorr Reaction Sequence | Tricyclic pyrrole-2-carboxamides | nih.gov |

| Rigid Core Mimicry | Bicyclo[4.3.0]nonene core | Carbobicyclic nucleoside analogues | nih.gov |

This table outlines various approaches to synthesize rigid analogues of pyrrolidine-2-carboxamides by restricting their conformational freedom.

Advanced Spectroscopic and Structural Elucidation of N,1 Dimethylpyrrolidine 2 Carboxamide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution. For N,1-dimethylpyrrolidine-2-carboxamide, both ¹H and ¹³C NMR spectroscopy provide a wealth of information regarding the chemical environment of each atom, their connectivity, and the dynamic conformational processes the molecule undergoes.

The ¹H NMR spectrum is characterized by signals corresponding to the protons of the N-methyl group on the pyrrolidine (B122466) ring, the N-methyl group of the carboxamide, the methine proton at the chiral center (C2), and the methylene protons of the pyrrolidine ring. Similarly, the ¹³C NMR spectrum displays distinct resonances for each carbon atom, including the carbonyl carbon of the amide, the carbons of the pyrrolidine ring, and the two N-methyl carbons.

Due to the restricted rotation around the amide C-N bond, a phenomenon common in N,N-disubstituted amides, the signals in both ¹H and ¹³C NMR spectra may appear doubled. This indicates the presence of two distinct conformational isomers, or rotamers (cis and trans), which interconvert at a rate that is slow on the NMR timescale. The relative integration of these paired signals can be used to determine the population distribution of the two conformers in a given solvent and at a specific temperature.

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) - cis Isomer | Predicted Chemical Shift (ppm) - trans Isomer |

|---|---|---|

| N1-CH₃ (ring) | ~ 2.3 - 2.5 | ~ 2.2 - 2.4 |

| C2-H (methine) | ~ 3.0 - 3.2 | ~ 3.3 - 3.5 |

| C3-H₂ (methylene) | ~ 1.8 - 2.1 | ~ 1.8 - 2.1 |

| C4-H₂ (methylene) | ~ 1.6 - 1.9 | ~ 1.6 - 1.9 |

| C5-H₂ (methylene) | ~ 2.8 - 3.1 | ~ 2.9 - 3.2 |

| N-CH₃ (amide) | ~ 2.8 - 3.0 | ~ 2.9 - 3.1 |

Note: These are predicted values and may vary based on solvent and experimental conditions.

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) - cis Isomer | Predicted Chemical Shift (ppm) - trans Isomer |

|---|---|---|

| C=O (carbonyl) | ~ 172 - 175 | ~ 171 - 174 |

| C2 (methine) | ~ 60 - 63 | ~ 62 - 65 |

| C3 (methylene) | ~ 28 - 31 | ~ 29 - 32 |

| C4 (methylene) | ~ 22 - 25 | ~ 23 - 26 |

| C5 (methylene) | ~ 55 - 58 | ~ 56 - 59 |

| N1-CH₃ (ring) | ~ 40 - 43 | ~ 41 - 44 |

| N-CH₃ (amide) | ~ 35 - 38 | ~ 36 - 39 |

Note: These are predicted values and may vary based on solvent and experimental conditions.

The presence of the N-methylated proline core in this compound leads to a complex conformational landscape. The primary conformational isomerism arises from the restricted rotation about the C2-C(O) amide bond, resulting in cis and trans conformers. In these conformers, the N-methyl group on the pyrrolidine ring and the carbonyl oxygen are on the same or opposite sides of the amide bond, respectively. NMR spectroscopy is exceptionally well-suited to study this dynamic process.

The energy barrier to this rotation is significant enough that at room temperature, distinct sets of signals for both the cis and trans isomers can often be observed in the ¹H and ¹³C NMR spectra. The relative populations of these two conformers can be determined by integrating the corresponding signals. This ratio is often solvent-dependent, with more polar solvents potentially favoring one conformer over the other.

In addition to the amide bond isomerism, the five-membered pyrrolidine ring is not planar and undergoes pseudorotation between various envelope and twist conformations. The exact conformation of the ring can influence the chemical shifts of the ring protons and carbons. Advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can provide through-space correlations between protons, offering valuable data to determine the preferred ring puckering and the spatial relationship between different parts of the molecule in each of the cis and trans isomers.

While standard ¹H and ¹³C NMR are powerful, complex molecules can sometimes present overlapping signals that make unambiguous assignment challenging. Isotopic labeling is a technique that can be employed to simplify spectra and confirm structural assignments.

For this compound, specific isotopic labeling could involve the incorporation of ¹³C or ¹⁵N at particular positions. For example, synthesizing the molecule with a ¹³C-labeled carbonyl group would enhance the signal of this carbon in the ¹³C NMR spectrum, confirming its chemical shift. Similarly, using ¹³C-labeled methyl iodide for the N-methylation of the pyrrolidine nitrogen would definitively assign the N1-CH₃ signal.

Furthermore, ¹⁵N labeling of either the pyrrolidine nitrogen or the amide nitrogen would allow for the use of ¹H-¹⁵N heteronuclear correlation experiments, such as HSQC (Heteronuclear Single Quantum Coherence). These experiments reveal direct correlations between a nitrogen atom and its attached protons, providing an unambiguous method for assigning the signals of the N-methyl groups and any N-H protons if present in related structures. While no specific isotopic labeling studies have been published for this compound, this technique remains a powerful tool for detailed structural verification.

Mass Spectrometry for Precise Structural Confirmation and Metabolite Identification

Mass spectrometry is an essential analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of a molecule's exact mass and elemental composition, as well as structural information through fragmentation analysis.

High-resolution mass spectrometry is used to determine the precise molecular weight of this compound. With its molecular formula of C₇H₁₄N₂O, the calculated monoisotopic mass is 142.1106 Da. HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap mass analyzers, can measure this mass with high accuracy (typically within 5 ppm). An experimental HRMS measurement confirming this exact mass provides strong evidence for the elemental composition of the compound, distinguishing it from other potential isomers.

Molecular Weight and Formula

| Property | Value |

|---|---|

| Molecular Formula | C₇H₁₄N₂O |

| Monoisotopic Mass | 142.1106 Da |

| Average Molecular Weight | 142.198 g/mol |

Tandem mass spectrometry (MS/MS) is a powerful technique used to elucidate the structure of a molecule by analyzing its fragmentation patterns. In an MS/MS experiment, the protonated molecule [M+H]⁺ of this compound (m/z 143.1184) is selected and subjected to collision-induced dissociation (CID). The resulting fragment ions provide a "fingerprint" that is characteristic of the molecule's structure.

Based on the known fragmentation of related compounds containing a pyrrolidine ring and an amide group, a plausible fragmentation pathway can be proposed:

Loss of the carboxamide group: A common fragmentation pathway would involve the cleavage of the bond between the pyrrolidine ring and the carbonyl group, leading to the formation of a fragment corresponding to the N-methylpyrrolidine cation.

Ring opening of the pyrrolidine: The pyrrolidine ring itself can undergo fragmentation, often initiated by the cleavage of C-C bonds within the ring, leading to a series of smaller fragment ions.

Loss of small neutral molecules: The parent ion or subsequent fragment ions can lose small, stable neutral molecules such as carbon monoxide (CO) or ethene (C₂H₄).

Analysis of the MS/MS spectrum of the closely related pyrrolidine-2-carboxamide (B126068) shows a prominent fragment at m/z 70.0651, corresponding to the pyrrolidinium cation after loss of the carboxamide group. A similar fragmentation would be expected for this compound, leading to a fragment corresponding to the N-methylpyrrolidinium cation.

Proposed Major Fragment Ions in MS/MS of [M+H]⁺

| Proposed Fragment Ion Structure | m/z (calculated) | Neutral Loss |

|---|---|---|

| N-methylpyrrolidinium cation | 84.0813 | CH₃NCO |

| Protonated N-methyl-2-iminopyrrolidine | 99.0918 | C₂H₄O |

| Fragment from ring opening | Varies | Varies |

Note: These are proposed fragmentation pathways based on the analysis of similar structures.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a molecule in the solid state. This technique would provide unambiguous information about bond lengths, bond angles, and torsional angles of this compound.

To date, a crystal structure for this compound has not been reported in the crystallographic databases. However, analysis of crystal structures of related N-acylproline amides provides valuable insights into the expected solid-state conformation.

If a suitable single crystal of this compound were obtained, X-ray diffraction analysis would be expected to reveal:

The preferred conformation (cis or trans) of the amide bond in the crystalline state. Unlike in solution where both conformers may exist in equilibrium, in the solid state, the molecule typically adopts a single, lowest-energy conformation that allows for efficient crystal packing.

The precise puckering of the pyrrolidine ring, identifying it as one of the common envelope or twist conformations.

Detailed information about intermolecular interactions, such as hydrogen bonding (if applicable) or van der Waals forces, which dictate how the molecules are arranged in the crystal lattice.

The solid-state structure provides a crucial reference point for computational modeling and for understanding the conformational preferences of the molecule in a non-solvated environment.

Crystal Packing and Intermolecular Interactions

The precise crystal structure of this compound is not publicly available in crystallographic databases. However, the nature of its intermolecular interactions in the solid state can be predicted based on its molecular structure. The primary forces governing the crystal packing are expected to be dipole-dipole interactions and van der Waals forces (specifically, London dispersion forces) harvard.edukhanacademy.org.

The molecule possesses a highly polar tertiary amide group, which contains a significant dipole moment due to the polarized carbonyl (C=O) bond. In the solid state, these dipoles would align to maximize electrostatic attraction, contributing significantly to the lattice energy of the crystal khanacademy.org. These dipole-dipole attractions represent the strongest type of intermolecular force present in this molecule.

Notably, this compound cannot act as a hydrogen bond donor, as it lacks hydrogen atoms bonded to highly electronegative atoms like oxygen or nitrogen. It can, however, act as a hydrogen bond acceptor at the carbonyl oxygen. In the absence of other hydrogen-bond-donating species, the crystal packing will be primarily dictated by the interplay of dipole-dipole and London dispersion forces nih.govmdpi.com. The packing efficiency will be determined by the shape of the molecule and its ability to arrange in a lattice that maximizes these attractive interactions.

Table 1: Summary of Expected Intermolecular Interactions in Solid this compound

| Interaction Type | Originating Functional Group(s) | Relative Strength | Description |

| Dipole-Dipole Interactions | Tertiary Amide (C=O group) | Strong | Attraction between the permanent partial positive charge on the carbonyl carbon and the partial negative charge on the carbonyl oxygen of neighboring molecules. |

| London Dispersion Forces | Entire Molecule (Alkyl chains, Pyrrolidine ring) | Weak to Moderate | Temporary attractive forces resulting from instantaneous fluctuations in electron density. Strength increases with molecular surface area. |

Absolute Configuration Determination of Chiral Enantiomers

This compound possesses a stereocenter at the C2 position of the pyrrolidine ring, meaning it exists as a pair of enantiomers: (R)- and (S)-N,1-dimethylpyrrolidine-2-carboxamide. Determining the absolute configuration (AC) of these enantiomers is critical in fields like pharmaceutical development, as different enantiomers can have vastly different biological activities. Several advanced spectroscopic and analytical techniques are employed for this purpose nih.gov.

Vibrational Circular Dichroism (VCD) Spectroscopy

VCD is a powerful technique for determining the AC of chiral molecules in solution nih.govnih.gov. It measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule mdpi.com. While enantiomers have identical infrared (IR) absorption spectra, their VCD spectra are mirror images—equal in magnitude but opposite in sign cas.cz. The standard method involves comparing the experimentally measured VCD spectrum with a theoretical spectrum predicted by quantum chemical calculations, typically using density functional theory (DFT) nih.govmdpi.com. By matching the experimental spectrum to the calculated spectrum for one of the known configurations ((R) or (S)), the absolute configuration of the sample can be unambiguously assigned researchgate.net. This method has the significant advantage of not requiring crystallization of the compound nih.gov.

X-ray Crystallography

Single-crystal X-ray diffraction is considered a definitive method for determining absolute configuration nih.gov. This technique maps the precise three-dimensional arrangement of atoms in a crystal. For chiral molecules crystallizing in a non-centrosymmetric space group, anomalous dispersion effects can be used to determine the absolute structure, often quantified by the Flack parameter rsc.org. A key limitation of this method is the requirement to grow a single crystal of suitable size and quality, which can be challenging.

Other Chiroptical and NMR-Based Methods

Electronic Circular Dichroism (ECD): Similar to VCD, ECD measures the differential absorption of circularly polarized UV-visible light. It is particularly useful if the molecule contains chromophores that absorb in this region. The experimental ECD spectrum is compared with theoretical predictions to assign the AC mdpi.com.

Nuclear Magnetic Resonance (NMR) with Chiral Derivatizing Agents: This method involves reacting the chiral molecule with a chiral derivatizing agent (e.g., Mosher's acid) to form a pair of diastereomers. Diastereomers have distinct NMR spectra, and analysis of the differences in chemical shifts can be used to deduce the absolute configuration of the original molecule mdpi.com.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is an essential tool for identifying the functional groups within a molecule by probing their characteristic vibrational modes (stretching, bending, etc.) imperial.ac.uk.

Infrared (IR) Spectroscopy

In IR spectroscopy, the absorption of infrared radiation excites molecular vibrations that cause a change in the molecule's dipole moment. This compound is a tertiary amide, a classification that gives rise to a distinct IR signature spectroscopyonline.com.

Amide I Band (C=O Stretch): The most prominent feature in the IR spectrum is the strong absorption band due to the carbonyl (C=O) stretching vibration, known as the Amide I band. For tertiary amides, this peak typically appears in the 1630–1680 cm⁻¹ range spectroscopyonline.compearson.com. Its high intensity is due to the large change in dipole moment during the vibration.

Absence of N-H Bands: A key characteristic of a tertiary amide is the complete absence of N-H bonds. Therefore, its IR spectrum will not show the N-H stretching bands (typically seen between 3200 and 3500 cm⁻¹) or the N-H bending bands (Amide II) that are characteristic of primary and secondary amides rockymountainlabs.com.

C-N Stretch: The stretching vibration of the C-N bond of the tertiary amide will also be present, typically in the fingerprint region.

C-H Stretches: The aliphatic C-H stretching vibrations from the pyrrolidine ring and the two methyl groups are expected to appear as strong bands in the 2850–3000 cm⁻¹ region rockymountainlabs.comresearchgate.net.

Raman Spectroscopy

Raman spectroscopy is a complementary technique that measures the inelastic scattering of light. Vibrational modes that cause a significant change in molecular polarizability are typically strong in the Raman spectrum imperial.ac.uk.

Symmetric Vibrations: Raman spectroscopy is particularly sensitive to symmetric, non-polar bonds. Therefore, vibrations within the saturated hydrocarbon backbone of the pyrrolidine ring may be more prominent than in the IR spectrum researchgate.net.

Carbonyl (C=O) Stretch: The C=O stretch is also Raman active and will appear in a similar region to the IR absorption (around 1630–1680 cm⁻¹) researchgate.netresearchgate.net.

Ring and Skeletal Vibrations: The fingerprint region of the Raman spectrum will contain complex bands corresponding to the various bending and stretching modes of the pyrrolidine ring skeleton.

Table 2: Principal Vibrational Modes for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

|---|---|---|---|---|

| Aliphatic C-H | Symmetric & Asymmetric Stretch | 2850 - 3000 | Strong | Strong |

| Tertiary Amide C=O | Stretch (Amide I) | 1630 - 1680 | Strong | Moderate-Strong |

| CH₂ | Scissoring (Bend) | ~1465 | Moderate | Moderate |

| CH₃ | Asymmetric & Symmetric Bend | ~1460 & ~1375 | Moderate | Moderate |

| C-N | Stretch | 1200 - 1350 | Moderate | Moderate |

| Pyrrolidine Ring | Skeletal Vibrations | < 1300 | Moderate-Weak | Moderate-Strong |

Chemical Reactivity and Mechanistic Investigations of N,1 Dimethylpyrrolidine 2 Carboxamide

Amide Hydrolysis and Stability Studies

The amide bond is known for its significant stability, a feature attributed to the resonance delocalization of the nitrogen lone pair with the carbonyl group. This resonance imparts a partial double bond character to the C-N bond, increasing the energy barrier for rotation and decreasing the electrophilicity of the carbonyl carbon. Consequently, amides are the least reactive of the common carboxylic acid derivatives and require more forceful conditions for hydrolysis.

N,1-dimethylpyrrolidine-2-carboxamide, as a tertiary amide derived from proline, exhibits substantial stability. The hydrolysis of this amide to its constituent carboxylic acid (1-methylpyrrolidine-2-carboxylic acid) and dimethylamine typically necessitates heating in strong aqueous acid or base.

Acid-Catalyzed Hydrolysis: Under acidic conditions, the reaction is initiated by the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. This is followed by a nucleophilic attack from a water molecule. A subsequent proton transfer from the oxygen to the nitrogen atom transforms the amino group into a better leaving group (a neutral amine after departure). The final step involves the elimination of dimethylamine, which is protonated under the acidic conditions, driving the equilibrium towards the products.

Base-Catalyzed Hydrolysis: In basic media, the mechanism involves the direct nucleophilic attack of a hydroxide ion on the amide carbonyl carbon. This forms a tetrahedral intermediate. The subsequent step, the elimination of the dimethylamide anion, is generally slow because the amide ion is a poor leaving group. This step is the rate-determining step and explains why basic hydrolysis is often more challenging than acid-catalyzed hydrolysis for amides.

Studies on structurally related compounds, such as N-benzoylpyrrolidine, have shown an unexpected resistance to base-catalyzed hydrolysis compared to other cyclic amides. This stability is crucial in biological systems and synthetic applications where the amide bond's integrity is paramount.

| Condition | Catalyst | Key Mechanistic Steps | Relative Rate |

|---|---|---|---|

| Acidic | H₃O⁺ | 1. Protonation of Carbonyl Oxygen 2. Nucleophilic attack by H₂O 3. Proton transfer to Nitrogen 4. Elimination of amine | Moderate to Fast (with heat) |

| Basic | OH⁻ | 1. Nucleophilic attack by OH⁻ 2. Formation of tetrahedral intermediate 3. Elimination of amide anion (rate-limiting) 4. Deprotonation of carboxylic acid | Slow (with heat) |

Reactivity of the Pyrrolidine (B122466) Nitrogen

The pyrrolidine nitrogen in this compound is a tertiary amine, which defines its chemical character. Unlike the parent amino acid proline, which has a secondary amine, the N-methyl group in this compound significantly influences its reactivity.

The nitrogen atom possesses a lone pair of electrons, making it a Lewis base and a nucleophile. However, the steric hindrance from the methyl group and the adjacent carboxamide group can modulate its nucleophilicity. The basicity of the pyrrolidine nitrogen is a key characteristic. While N-alkylation can sometimes increase basicity due to the inductive effect of the alkyl group, in proline derivatives, the cyclic structure and substitution patterns play a complex role.

The N-methyl group prevents the nitrogen from participating in reactions that require an N-H bond, such as forming enamines in organocatalysis in the same way proline does. However, the nitrogen's lone pair can still be involved in other reactions:

Salt Formation: It readily reacts with acids to form quaternary ammonium salts.

Oxidation: The nitrogen can be oxidized to form an N-oxide.

Coordination: It can act as a ligand, coordinating to metal centers in catalytic processes.

The N-alkyl group in N-alkylamino acids like N-methylproline has been shown to slow down the rate of peptide bond formation in ribosome-mediated protein synthesis nih.gov. This is attributed to the steric and electronic effects of the alkyl group on the nitrogen nucleophile nih.gov.

Stereochemical Stability and Epimerization Pathways

This compound possesses a stereocenter at the C2 position of the pyrrolidine ring. The stability of this stereocenter is a critical aspect of its chemistry, particularly under basic conditions. The hydrogen atom attached to the C2 carbon is acidic due to its position alpha to the carbonyl group of the carboxamide.

Under basic conditions, a base can abstract this proton to form a carbanion or, more accurately, an enolate intermediate. The formation of this planar enolate results in the loss of stereochemical information at the C2 center. Subsequent reprotonation of the enolate can occur from either face, leading to a mixture of the original stereoisomer and its epimer. This process is known as epimerization.

The equilibrium between the two epimers is thermodynamically controlled. The trans-isomer (where the substituent at C2 is on the opposite side of the ring from another substituent, if present) is often the more thermodynamically stable product acs.org. The rate of epimerization depends on several factors:

Base Strength: Stronger bases will accelerate the rate of proton abstraction.

Temperature: Higher temperatures increase the rate of epimerization.

Solvent: The solvent can influence the stability of the enolate intermediate.

In the synthesis of substituted proline derivatives, this base-promoted epimerization can be exploited to convert a kinetically controlled product into the more stable, thermodynamically favored isomer acs.org. The unique ring structure of proline and its derivatives imparts significant conformational rigidity, which plays a key role in the structure and folding of proteins and peptides researchgate.net.

Radical Intermediates in Pyrrolidine Chemistry

While ionic pathways are common in the chemistry of this compound, the formation of radical intermediates is also possible under specific conditions. These highly reactive species can be generated through several mechanisms.

One potential pathway involves the formation of a nitrogen-centered radical cation. This can occur through a single-electron transfer (SET) oxidation of the tertiary pyrrolidine nitrogen. Studies on related N-alkylated nitrogen heterocycles have demonstrated that such radical cations can be generated and exhibit varying stability depending on the solvent and molecular structure acs.org. Once formed, this radical cation can undergo further reactions, such as deprotonation from an adjacent carbon to form a carbon-centered radical.

Alternatively, carbon-centered radicals can be generated directly on the pyrrolidine ring through hydrogen atom abstraction by a potent radical initiator. The positions alpha to the nitrogen (C2 and C5) are particularly susceptible to this process due to the stabilizing effect of the adjacent nitrogen atom on the resulting radical.

A related class of reactive intermediates, though not radicals, are N-acyliminium ions . These cationic species are highly electrophilic and are readily formed from proline derivatives, often through oxidation of the corresponding amide or carbamate researchgate.net. An N-acyliminium ion derived from this compound could be generated by oxidation, creating a powerful electrophile that is susceptible to attack by various nucleophiles, enabling the formation of new carbon-carbon or carbon-heteroatom bonds at the C2 or C5 positions semanticscholar.orgresearchgate.net.

| Intermediate | Generation Method | Key Characteristics |

|---|---|---|

| Nitrogen Radical Cation | Single-Electron Transfer (SET) Oxidation | Electron-deficient nitrogen; can initiate further radical reactions. |

| α-Amino Carbon Radical | Hydrogen Atom Abstraction | Radical center stabilized by adjacent nitrogen; can add to unsaturated systems. |

| N-Acyliminium Ion | Oxidation of the N-acyl group precursor | Highly electrophilic carbon; reacts with nucleophiles. |

Catalytic Transformations Involving this compound

Derivatives of proline, including various carboxamides, are widely recognized for their roles in catalysis, acting as both organocatalysts and as ligands for transition metals.

(S)-N-methylpyrrolidine-2-carboxamide , a compound differing from the subject molecule only by the substitution on the amide nitrogen, has been successfully employed as a ligand in copper-catalyzed cross-coupling reactions thieme-connect.de. Specifically, it proved highly efficient in the Ullmann O-arylation of phenols. In this role, the pyrrolidine derivative acts as an N,N-ligand, coordinating to the copper(I) catalyst and facilitating the oxidative addition and reductive elimination steps of the catalytic cycle thieme-connect.de. The chirality of the ligand can also induce enantioselectivity in certain transformations.

Furthermore, the broader class of prolinamides (compounds with an amide group at the C2 position) are privileged scaffolds in asymmetric organocatalysis mdpi.com. They are often used to catalyze reactions like aldol and Michael additions. While the N-methyl group in this compound prevents it from acting via the common enamine mechanism (which requires an N-H proton), its structural framework can still be used to create a specific chiral environment around a catalytic center.

The synthesis of the pyrrolidine ring itself is often achieved through catalytic methods. These include catalytic enantioselective reactions that allow for the construction of complex alkaloids containing pyrrolidine, piperidine, and indolizidine cores from simple amides and alkynes springernature.com. Multicomponent reactions, sometimes proceeding without a catalyst, also provide efficient routes to polysubstituted 2-pyrrolidinones, which are structurally related to the pyrrolidine core researchgate.net.

Structure Activity Relationship Sar Studies of N,1 Dimethylpyrrolidine 2 Carboxamide and Its Analogues in Biological Systems Non Human Focus

Design Principles for SAR Exploration

The exploration of the chemical space around the pyrrolidine-2-carboxamide (B126068) core involves several established medicinal chemistry strategies to identify novel compounds with improved biological profiles.

Scaffold Hopping and Isosteric Replacements

Isosteric replacement involves substituting a functional group with another group that has similar physical or chemical properties. In the context of pyrrolidine-2-carboxamide analogues, this could involve:

Replacing the carboxamide linker with other groups like a reversed amide, ester, or a bioisostere such as a tetrazole to modulate metabolic stability and binding interactions.

Substituting the methyl group on the pyrrolidine (B122466) nitrogen with other small alkyl groups (ethyl, propyl) or incorporating it into a larger, more complex substituent to probe the steric and electronic requirements of the target's binding pocket.

Substituent Effects on Biological Interaction

The biological activity of pyrrolidine-2-carboxamide analogues is highly sensitive to the nature and position of substituents on both the pyrrolidine ring and the carboxamide nitrogen. SAR studies systematically explore these effects. For instance, in a series of N-(substituted phenyl) pyrrolidine-2-carboxamide derivatives synthesized as potential anticonvulsant agents, the type of substituent on the phenyl ring was found to be a key determinant of activity. rroij.com Similarly, modifications to the pyrrolidine nitrogen, such as N-alkylation, can dramatically alter receptor affinity and selectivity, as seen in studies of dopamine receptor ligands where even small N-alkyl groups were poorly tolerated in some series, while larger substituents incorporating a secondary pharmacophore improved affinities. nih.gov The stereochemistry of the pyrrolidine ring is also critical; for example, compounds derived from (S)-proline often exhibit different biological profiles than those from (R)-proline, highlighting the importance of chiral presentation of substituents to the biological target.

Receptor Binding and Ligand Affinity Studies (In Vitro)

In vitro receptor binding assays are fundamental to understanding the SAR of pyrrolidine-2-carboxamide analogues. These studies quantify the affinity of a compound for its target receptor, typically expressed as the inhibition constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀).

Dopamine Receptor Subtypes (e.g., D2, D3) Interactions

The pyrrolidine-2-carboxamide moiety is a feature of several potent ligands for dopamine D₂-like receptors (D₂, D₃, and D₄). The high degree of homology between these subtypes, particularly D₂ and D₃, makes achieving selectivity a significant challenge.

SAR studies on naphthamide analogues incorporating a pyrrolidinyl group revealed that both the N-alkyl substitution on the pyrrolidine and the stereochemistry significantly impact binding affinity and selectivity. For example, (S)-N-(1-cycloheptylpyrrolidin-3-yl)-4-bromo-1-methoxy-2-naphthamide was identified as a highly potent ligand with Kᵢ values of 1.8 nM for D₂ and 0.2 nM for D₃ receptors. acs.org In another series based on the D₂/D₃ antagonist eticlopride, modifying the pyrrolidine ring by moving the nitrogen atom or expanding the ring was detrimental to binding. nih.gov However, attaching linkers and secondary pharmacophores to the pyrrolidine nitrogen could restore and even enhance affinity. nih.gov These findings underscore that the pyrrolidine ring often serves as a central scaffold, orienting other key interacting moieties within the receptor's binding site.

Table 1: Binding Affinities of Selected Pyrrolidine Analogues at Dopamine Receptors This table is interactive. You can sort the data by clicking on the column headers.

| Compound | Core Scaffold | D₂ Kᵢ (nM) | D₃ Kᵢ (nM) | D₃ vs D₂ Selectivity |

|---|---|---|---|---|

| (S)-N-(1-cycloheptylpyrrolidin-3-yl)-4-bromo-1-methoxy-2-naphthamide acs.org | Naphthamide-pyrrolidine | 1.8 | 0.2 | 9-fold |

| (R)-N-(1-cycloheptyl-2-pyrrolidinylmethyl)-4-bromo-1-methoxy-2-naphthamide acs.org | Naphthamide-pyrrolidine | 62.8 | 2.4 | 26-fold |

| Eticlopride Analogue 33 nih.gov | Benzamide-pyrrolidine | 1.77 | 0.436 | 4-fold |

| Eticlopride Analogue 47 nih.gov | Benzamide-pyrrolidine | 2.29 | 0.493 | 4.6-fold |

Vasopressin Receptor Subtypes (e.g., V1b) Antagonism

The vasopressin V₁₋ receptor is a target for stress-related disorders. nih.govnih.gov While direct SAR data for simple N,1-dimethylpyrrolidine-2-carboxamide analogues at this receptor is scarce, more complex molecules incorporating a pyrrolidine ring fused into a larger system have been developed as potent vasopressin receptor antagonists.

For example, research into vasopressin V₂ receptor antagonists has led to the development of compounds with a 1,2,3,10,11,11a-hexahydro-1H-pyrrolo[2,1-c] nih.govacs.orgbenzodiazepine core. nih.gov In this series, the stereochemical configuration of the fused pyrrolidine ring had a profound influence on V₂ receptor binding affinity. nih.gov The compound VP-339, which contains this rigid, chiral pyrrolidine-based scaffold, demonstrated a high affinity for the V₂ receptor with an IC₅₀ value of 0.216 nM. nih.gov Although these compounds target the V₂ receptor and are structurally complex, they illustrate the utility of the pyrrolidine core in designing potent ligands for G-protein coupled receptors, including vasopressin receptor subtypes.

Nociceptin/Orphanin FQ (N/OFQ) Receptor Antagonism

The nociceptin/orphanin FQ (N/OFQ) peptide receptor (NOP) is a member of the opioid receptor family involved in pain, mood, and other central nervous system functions. wikipedia.org The pyrrolidine-2-carboxamide scaffold has been successfully incorporated into potent NOP receptor antagonists.

A key example is a complex antagonist, 1-benzyl-N-(3-(spiroisobenzofuran-1(3H),4'-piperidin-1-yl)propyl)pyrrolidine-2-carboxamide, also known as C-24. nih.gov This molecule was instrumental in solving the crystal structure of the human NOP receptor. nih.govnih.gov The structure revealed that the pyrrolidine-2-carboxamide portion of the molecule occupies a specific sub-pocket within the receptor. C-24 was designed to mimic the N-terminal residues of peptide antagonists and provides crucial insights into ligand recognition and selectivity at the NOP receptor. nih.gov The success of this analogue highlights the potential of the pyrrolidine-2-carboxamide core as a foundational element for designing non-peptide ligands that can effectively interact with peptide receptor binding sites.

Enzyme Inhibition and Modulation Kinetics (In Vitro)

A review of available scientific literature did not yield specific studies on the inhibition of the chitin synthesis pathway by this compound or its direct analogues. Research on chitin synthase inhibitors primarily focuses on other chemical classes, such as polyoxins and nikkomycins, which act as competitive inhibitors of the enzyme.

Pyrrolidine carboxamides have been identified as a novel and potent class of inhibitors for the enoyl acyl carrier protein reductase (InhA) from Mycobacterium tuberculosis. nih.govnih.gov InhA is a critical enzyme in the mycobacterial fatty acid elongation cycle, which is essential for the biosynthesis of mycolic acids, the central components of the mycobacterial cell wall. nih.gov The discovery of this class of inhibitors came through high-throughput screening, and their potency has been significantly improved through structural optimization. nih.govnih.govacs.org

Structure-activity relationship (SAR) studies have elucidated the key structural features required for potent InhA inhibition. Modifications have primarily focused on the phenyl ring (ring A) and the cyclohexyl ring (ring C) of the lead compound scaffold. nih.gov

Key findings from SAR studies on pyrrolidine carboxamide analogues include:

Substitution on the Phenyl Ring: The introduction of bulky substituents on the phenyl ring can lead to significant conformational changes in the enzyme, creating additional interactions that stabilize the enzyme-inhibitor complex. nih.gov

Fused Aromatic Rings: Analogues incorporating three fused aromatic rings have demonstrated enhanced InhA inhibition. For instance, compound p31 showed a 90% inhibition at a 15 µM concentration and an IC50 of 1.39 µM. nih.gov The specific fusion site of the aromatic amine to the pyrrolidine carboxylic acid is a critical determinant of potency. nih.gov

Piperazine Ring Inclusion: Several compounds that include a piperazine ring in their structure also exhibited strong InhA inhibition. Potency was generally improved by adding substituents at the para-position of the phenyl ring attached to the piperazine moiety. Compound p37 was the most potent in this series, with an IC50 of 4.47 µM. nih.gov

Stereochemistry: Resolution of racemic mixtures of several potent inhibitors revealed that only one enantiomer is active against InhA, highlighting the stereospecificity of the interaction. nih.govnih.gov

Crystal structures of InhA in complex with these inhibitors have confirmed their binding mode within the active site, providing a structural basis for the observed SAR and guiding further optimization efforts. nih.gov

Table 1: In Vitro Inhibitory Activity of Pyrrolidine Carboxamide Analogues against M. tuberculosis InhA

| Compound ID | Key Structural Feature | IC50 (µM) | % Inhibition @ 15 µM |

|---|---|---|---|

| s1 | Unsubstituted Phenyl Ring | 10 | - |

| p31 | Fused Aromatic Ring Structure | 1.39 | 90% |

| p33 | Fused Aromatic Ring Structure | 2.57 | - |

| p37 | Piperazine Ring with Phenyl Substitution | 4.47 | - |

| p30 | Shifted Amine Group on Fused Ring | - | 38% |

Preclinical Pharmacological Studies in Animal Models (Excluding Human Clinical Data)

No specific preclinical studies were found in the reviewed literature that investigate the effects of this compound or its analogues on amphetamine-induced hyperactivity in rat models or other behavioral neuroscience paradigms.

Information regarding in vivo target engagement and receptor occupancy studies for this compound in non-human animal models is not available in the current scientific literature. Such studies are crucial in drug discovery to establish a relationship between the concentration of a compound and its binding to the intended biological target in a living organism. nih.gov

Metabolic and Degradation Pathways of N,1 Dimethylpyrrolidine 2 Carboxamide Non Human and Environmental

Biotransformation in Microbial Systems (e.g., Bacteria)

Microbial communities, particularly bacteria, are instrumental in the biotransformation of a wide array of organic compounds. The structural similarities between N,1-dimethylpyrrolidine-2-carboxamide and N-methyl-2-pyrrolidone (NMP) suggest that they may undergo similar microbial degradation processes. Several bacterial genera have been identified as capable of degrading NMP, utilizing it as a source of carbon and nitrogen. These include Pseudomonas, Rhodococcus, Patulibacter, Mesorhizobium, and Rhizobium. nih.govresearchgate.net

The initial steps in the microbial degradation of this compound are likely to involve enzymatic attacks on the N-methyl group and the amide bond.

Hydrolysis: The hydrolysis of the cyclic amide (lactam) bond is a common strategy employed by microorganisms to break down such structures. acs.org A class of enzymes known as amidases or, more specifically, cyclic amidases, catalyze the cleavage of the amide bond, resulting in the opening of the pyrrolidine (B122466) ring. acs.orgnih.gov In the case of this compound, this would lead to the formation of an open-chain amino acid derivative. For the related compound NMP, a novel amidase has been implicated in its metabolism by Blastobacter sp., which hydrolyzes monoamidated dicarboxylates. nih.gov

Demethylation: The N-methyl group represents another potential site for initial enzymatic attack. N-demethylation is a well-documented biotransformation reaction catalyzed by various enzymes, including cytochrome P450 monooxygenases and specific N-demethylases. nih.govresearchgate.net This process involves the removal of the methyl group from the nitrogen atom, which can be a crucial step in the detoxification and degradation of many xenobiotics. mdpi.com In the context of this compound, demethylation would yield 1-methylpyrrolidine-2-carboxamide.

While the specific roles of N-Desmethyltransferase enzymes NDT1 and NDT2 in the metabolism of this compound have not been directly investigated, the general function of N-demethylases is to catalyze the removal of methyl groups from nitrogen-containing compounds. nih.gov Enzymes like sarcosine oxidases have been studied for their N-demethylation activity on various substrates. nih.gov It is plausible that microbial enzymes with similar functionalities could act on this compound. The engineering of such enzymes has shown the potential to broaden their substrate scope, suggesting that even if the wild-type enzymes have low activity, evolutionary pressures in a contaminated environment could lead to the development of more efficient strains. nih.gov

Metabolite Identification and Characterization (In Vitro/Non-Human)

While no studies have specifically identified the metabolites of this compound, based on the predicted enzymatic pathways, a number of potential metabolites can be hypothesized. Drawing parallels from the metabolism of NMP in rats, the primary metabolites are likely to result from oxidation and ring-opening reactions. nih.gov

For NMP, identified metabolites include 5-hydroxy-N-methyl-2-pyrrolidone (5-HNMP), N-methylsuccinimide (MSI), and 2-hydroxy-N-methylsuccinimide (2-HMSI). nih.gov Applying this to this compound, we can predict the formation of hydroxylated and ring-opened products.

Table 1: Predicted Metabolites of this compound

| Predicted Metabolite | Precursor | Predicted Formation Pathway |

| 1-methylpyrrolidine-2-carboxamide | This compound | N-demethylation |

| N-methyl-gamma-aminobutanoic acid derivative | This compound | Hydrolysis (ring opening) |

| Hydroxylated derivatives | This compound | Oxidation of the pyrrolidine ring |

Degradation in Environmental Matrices (e.g., Soil, Water)

The environmental fate of this compound is expected to be influenced by both biotic and abiotic factors. The presence of competent microbial populations in soil and water would be a primary driver of its degradation.

Studies on the microbial degradation of NMP in surface water have demonstrated that the compound is degradable, with removal rates varying depending on the microbial community present. nih.gov For instance, NMP removal was fastest in river water, where Pseudomonas species were predominant, compared to wetland and spring water samples. nih.govresearchgate.net This suggests that the persistence of this compound in aquatic environments would be site-specific and dependent on the local microbiome.

In soil environments, the anaerobic degradation of pyrrolidine has been shown to occur in the presence of nitrate, indicating that under denitrifying conditions, the pyrrolidine ring can be broken down by microbial consortia. nih.gov The fate of many pharmaceutical compounds in the environment is a growing concern, as they can persist and move through aquatic food webs. caryinstitute.org While specific data for this compound is lacking, the general principles of environmental fate suggest that its mobility and persistence would be governed by its water solubility, sorption to soil particles, and susceptibility to microbial degradation. researchgate.net

Table 2: Factors Influencing Environmental Degradation

| Environmental Matrix | Key Degradation Factors | Relevant Findings from Analogs (NMP) |

| Water | Microbial communities, temperature, pH, oxygen availability | Degradable in river, wetland, and spring water; degradation rates vary with microbial consortia. nih.govresearchgate.net |

| Soil | Microbial consortia, organic matter content, moisture, redox potential | Anaerobic degradation of pyrrolidine is possible under denitrifying conditions. nih.gov |

Applications of N,1 Dimethylpyrrolidine 2 Carboxamide in Chemical Biology and Preclinical Research

Use as Chiral Building Blocks in Asymmetric Synthesis

The stereogenic center at the C2 position of the pyrrolidine (B122466) ring makes N,1-dimethylpyrrolidine-2-carboxamide and its derivatives valuable chiral building blocks and organocatalysts in asymmetric synthesis. The pyrrolidine scaffold is a privileged motif in many natural products and pharmaceuticals, and its stereocontrolled synthesis is of great importance. nih.govnuph.edu.ua

Derivatives of proline, such as prolinamides, have been successfully employed as organocatalysts in a variety of asymmetric transformations, including aldol and Michael reactions. nih.gov For instance, (S)-N-tritylpyrrolidine-2-carboxamide has been shown to be an efficient catalyst for the Michael addition of aldehydes to nitrostyrenes, yielding products with good enantioselectivity. nih.gov Similarly, other prolinamide derivatives have been used in asymmetric aldol reactions, demonstrating the versatility of this scaffold in promoting stereoselective carbon-carbon bond formation. nih.gov

The pyrrolidine ring can act as a chiral auxiliary, a stereogenic group temporarily incorporated into a molecule to control the stereochemical outcome of a reaction. This strategy has been used in the synthesis of complex molecules where the desired stereoisomer is obtained in high purity.

A practical, large-scale asymmetric synthesis of a highly substituted N-acylpyrrolidine, an inhibitor of the Hepatitis C virus (HCV) polymerase, highlights the utility of the pyrrolidine scaffold. mdpi.com This synthesis utilized a [3+2] cycloaddition reaction between an imino ester derived from L-leucine and methyl acrylate, catalyzed by a silver acetate complex with a cinchona alkaloid. This key step proceeded with high diastereomeric and enantiomeric control. mdpi.com

The development of novel chiral ligands is crucial for asymmetric catalysis. Pyrrolidine-based structures are central to the design of C2-symmetrical ligands that are effective in metal-catalyzed reactions. nih.gov The synthesis of enantioenriched 2,5-disubstituted pyrrolidines, for example, has been the focus of numerous studies due to their importance as chiral auxiliaries and ligands. nih.gov

Development of Chemical Probes for Biological Target Identification

Chemical probes are essential tools in chemical biology for the identification and characterization of protein targets of bioactive molecules. frontiersin.orgresearchgate.net The pyrrolidine scaffold has been utilized in the design of such probes.

A notable example is the development of a cyanopyrrolidine-based probe for activity-based protein profiling (ABPP). rsc.org This probe was used to identify the targets of a covalent inhibitor of Ubiquitin C-terminal Hydrolase L1 (UCHL1), a deubiquitinating enzyme implicated in various diseases. The cyanopyrrolidine warhead demonstrated the ability to react with cysteine residues in a range of proteins, highlighting its potential as a versatile platform for developing probes to identify new drug targets. rsc.org While not this compound itself, this study showcases the utility of the functionalized pyrrolidine ring in creating reactive molecules for target discovery.

The general strategy for creating a chemical probe involves attaching a reporter tag (like a fluorophore or biotin) to the bioactive molecule via a linker. This allows for the detection and isolation of the protein targets that bind to the probe. The pyrrolidine carboxamide structure can serve as the core of such probes, with modifications to the N1-position or the carboxamide group to incorporate the necessary linker and reporter groups.

Role in Peptide Mimetic and Drug Fragment Design

The rigid, cyclic structure of the pyrrolidine ring makes it an excellent scaffold for the design of peptide mimetics and drug fragments. sigmaaldrich.com Peptidomimetics are molecules that mimic the structure and function of peptides but often have improved properties such as enhanced stability and oral bioavailability.

Proline and its derivatives play a crucial role in determining the three-dimensional structure of peptides and proteins. sigmaaldrich.com The N-alkyl group in proline restricts the rotation around the peptide bond, influencing the local conformation. nih.govnih.gov this compound can be considered a mimic of a proline residue within a peptide chain, with the N,N-dimethylamide group replacing the subsequent peptide bond. This modification can lock the conformation and provide resistance to enzymatic degradation.

In drug fragment design, small, structurally simple molecules (fragments) are screened for their ability to bind to a biological target. Promising fragments are then optimized and linked together to create more potent lead compounds. The pyrrolidine carboxamide motif is an attractive fragment due to its defined three-dimensional shape and the presence of hydrogen bond donors and acceptors. nih.gov

Structure-activity relationship (SAR) studies of pyrrolidine amide derivatives have been conducted to develop inhibitors for enzymes like N-acylethanolamine acid amidase (NAAA), which is involved in inflammation and pain. nih.govrsc.org These studies have shown that modifications to the pyrrolidine ring and the amide substituent can significantly impact the inhibitory potency and selectivity of the compounds. nih.govrsc.org For instance, in a series of pyrrolidine carboxamide analogues designed as potential anticancer agents, the nature of the amide and the length of the linker were found to be key determinants of their activity. nih.gov

Applications in Agrochemical Research (e.g., Insecticidal Properties)

The carboxamide functional group is a common feature in many commercially successful insecticides. Research in the agrochemical field has explored various pyrrolidine carboxamide derivatives for their potential as insect control agents.

Studies on novel pyrazole carboxamides have demonstrated significant insecticidal activity against a range of pests. nih.gov While not this compound itself, these studies establish the insecticidal potential of the broader class of carboxamide-containing heterocyclic compounds. For example, a series of novel amides containing N-pyridylpyrazole moieties showed good insecticidal activities against pests such as Mythimna separata (oriental armyworm) and Plutella xylostella (diamondback moth). nih.gov